molecular formula C8H15N3O2S B7459701 N,N,1,3,5-pentamethylpyrazole-4-sulfonamide

N,N,1,3,5-pentamethylpyrazole-4-sulfonamide

Cat. No. B7459701
M. Wt: 217.29 g/mol
InChI Key: FMKKRPRXUAZCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,1,3,5-pentamethylpyrazole-4-sulfonamide, also known as PMPS, is a sulfonamide-based compound that has been extensively studied for its biochemical and physiological effects. It is widely used in scientific research for its ability to inhibit carbonic anhydrase enzymes, which play a critical role in various physiological processes.

Mechanism of Action

N,N,1,3,5-pentamethylpyrazole-4-sulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the production of bicarbonate ion, which is involved in various physiological processes.
Biochemical and Physiological Effects:
N,N,1,3,5-pentamethylpyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects, such as reducing intraocular pressure in glaucoma, reducing seizure activity in epilepsy, and inhibiting tumor growth in cancer. Additionally, N,N,1,3,5-pentamethylpyrazole-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

N,N,1,3,5-pentamethylpyrazole-4-sulfonamide has several advantages for lab experiments, such as its high potency and selectivity for carbonic anhydrase enzymes. However, its hydrophobic nature and low solubility in water can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of N,N,1,3,5-pentamethylpyrazole-4-sulfonamide, such as exploring its therapeutic potential in various diseases, developing more efficient synthesis methods, and investigating its potential as a diagnostic tool. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of N,N,1,3,5-pentamethylpyrazole-4-sulfonamide.

Synthesis Methods

N,N,1,3,5-pentamethylpyrazole-4-sulfonamide can be synthesized using a multistep process that involves the reaction of 3,5-dimethylpyrazole with chlorosulfonic acid and subsequent treatment with ammonia. The resulting compound is then further purified using various techniques, such as recrystallization and chromatography.

Scientific Research Applications

N,N,1,3,5-pentamethylpyrazole-4-sulfonamide has a wide range of scientific research applications due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a critical role in various physiological processes, such as acid-base balance, respiration, and ion transport. Inhibition of these enzymes has been shown to have therapeutic potential in various diseases, such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N,N,1,3,5-pentamethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-6-8(7(2)11(5)9-6)14(12,13)10(3)4/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKKRPRXUAZCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,1,3,5-pentamethylpyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.